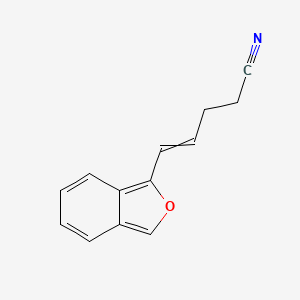
5-(2-Benzofuran-1-YL)pent-4-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Benzofuran-1-YL)pent-4-enenitrile: is an organic compound with the molecular formula C13H11NO and a molecular weight of 197.23 g/mol It is a derivative of benzofuran, a heterocyclic aromatic organic compound, and features a nitrile group attached to a pent-4-ene chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Benzofuran-1-YL)pent-4-enenitrile typically involves the reaction of benzofuran derivatives with appropriate nitrile precursors. One common method involves the use of a palladium-catalyzed coupling reaction, where benzofuran is reacted with a pent-4-enenitrile derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions:
Oxidation: 5-(2-Benzofuran-1-YL)pent-4-enenitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in substitution reactions, where the nitrile group or the benzofuran ring can be substituted with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., sodium azide)
Major Products:
Oxidation: Carboxylic acids, aldehydes
Reduction: Amines
Substitution: Halogenated derivatives, alkylated derivatives
科学研究应用
Chemistry: 5-(2-Benzofuran-1-YL)pent-4-enenitrile is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound and its derivatives are being investigated for their potential therapeutic applications. They have shown activity against certain types of cancer cells and bacteria, indicating their potential as anticancer and antibacterial agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its derivatives are used in the manufacture of dyes, pigments, and polymers.
作用机制
The mechanism of action of 5-(2-Benzofuran-1-YL)pent-4-enenitrile involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of bacterial proliferation. The exact molecular pathways involved depend on the specific derivative and its target.
相似化合物的比较
Benzofuran: The parent compound of 5-(2-Benzofuran-1-YL)pent-4-enenitrile, benzofuran itself is a versatile building block in organic synthesis.
2-Benzofuran-1-ylacetonitrile: A similar compound with a nitrile group attached to a benzofuran ring via an acetonitrile linkage.
5-(2-Benzofuran-1-yl)pentanoic acid: A derivative with a carboxylic acid group instead of a nitrile group.
Uniqueness: this compound is unique due to its pent-4-ene chain and nitrile group, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
627529-36-6 |
|---|---|
分子式 |
C13H11NO |
分子量 |
197.23 g/mol |
IUPAC 名称 |
5-(2-benzofuran-1-yl)pent-4-enenitrile |
InChI |
InChI=1S/C13H11NO/c14-9-5-1-2-8-13-12-7-4-3-6-11(12)10-15-13/h2-4,6-8,10H,1,5H2 |
InChI 键 |
GDPLIQPWQGTVGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=COC(=C2C=C1)C=CCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


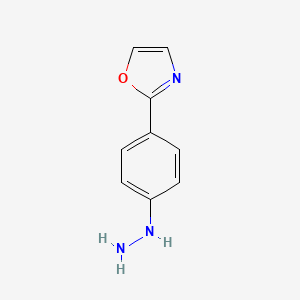
![Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane](/img/structure/B12572556.png)
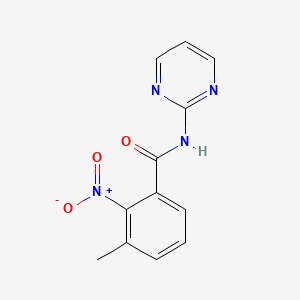
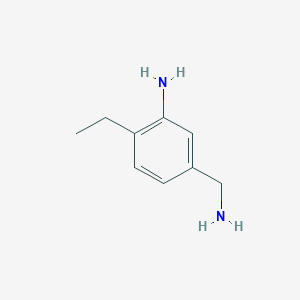
![N-[(3H-Indol-3-ylidene)methyl]glycine](/img/structure/B12572567.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572578.png)
![N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate](/img/structure/B12572581.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride](/img/structure/B12572588.png)

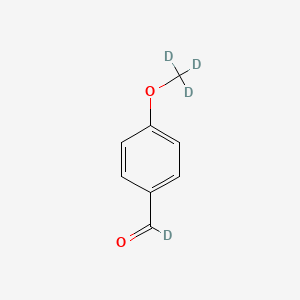
![Oxazireno[3,2-f]purine](/img/structure/B12572602.png)
![9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene](/img/structure/B12572610.png)
![2,6-Bis[6-(2-pyridylamino)-2-pyridylamino]pyridine](/img/structure/B12572622.png)
![4-oxa-7-thia-3,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,5,9-tetraene](/img/structure/B12572627.png)
